molecular formula C5H2Br2FN B2400976 2,4-Dibromo-6-fluoropyridine CAS No. 1622844-17-0

2,4-Dibromo-6-fluoropyridine

Cat. No.: B2400976
CAS No.: 1622844-17-0
M. Wt: 254.884
InChI Key: AAPUTQPJTAEWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which 2,4-dibromo-6-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring . This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds, it may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the presence of other substituents in the aromatic ring . Additionally, the compound’s stability and efficacy can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2,4-Dibromo-6-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to its chlorinated or iodinated analogs. Fluorine’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2,4-dibromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUTQPJTAEWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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